molecular formula C11H9NO2 B1454358 3-M-Tolyl-isoxazole-5-carbaldehyde CAS No. 885273-54-1

3-M-Tolyl-isoxazole-5-carbaldehyde

Cat. No. B1454358
CAS RN: 885273-54-1
M. Wt: 187.19 g/mol
InChI Key: DXQBKEWQAXECRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-M-Tolyl-isoxazole-5-carbaldehyde” is a chemical compound with the CAS Number: 885273-54-1 . It has a molecular weight of 187.2 and its IUPAC name is 3-(3-methylphenyl)-5-isoxazolecarbaldehyde . The compound is typically in the form of a white solid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)14-12-11/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a white solid . Its molecular formula is C11H9NO2 and it has a molecular weight of 187.2 .

Scientific Research Applications

Facile Synthesis and Conversion to Isoxazolyl-1,4-Dihydropyridines

Isoxazoles, including derivatives like 3-M-Tolyl-isoxazole-5-carbaldehyde, serve as crucial building blocks for constructing more complex systems, including natural products and pharmaceutical compounds. Research by Mirzaei et al. (2003) highlights an efficient method for the synthesis of isoxazole carbaldehydes and their subsequent conversion to isoxazolyl-1,4-dihydropyridines. This process is significant due to the improved yields and the use of BaMnO4 as a mild, efficient, and hazard-free reagent for selective oxidation, presenting a potential pathway for the development of new drugs and materials (Mirzaei, Bavili-Tabrizi, Hashemi-Gohare, Zare-Neirizi, & Edjlali, 2003).

Anti-Cancer Activity and Molecular Modeling

The synthesis of isoxazole derivatives and their bioactivity represent another key area of research. For instance, Reddy and Reddy (2020) prepared a series of 3-methyl-4-((1-methyl-1H-indol-3-yl) methylene)isoxazol-5(4H)-ones, exhibiting potential anti-cancer activity against liver cancer, demonstrating the significant role of isoxazole derivatives in medicinal chemistry and drug design (Reddy & Reddy, 2020).

Development of Fluorine-Containing Derivatives

The research by Petkevich et al. (2018) on the synthesis of fluorine-containing derivatives of 5-arylisoxazoles showcases the application of isoxazole derivatives in creating compounds with enhanced properties, such as increased bioactivity or stability, potentially useful in pharmaceuticals and agrochemicals (Petkevich, Dikusar, Kletskov, Rozenzveig, Levkovskaya, Kurman, Zolotar’, & Potkin, 2018).

Cascade Formation and Novel Synthesis Methods

Burkhard, Tchitchanov, and Carreira (2011) demonstrated a novel approach to synthesizing 3-substituted isoxazoles-4-carbaldehydes from the condensation reaction of nitroalkanes with 3-oxetanone, illustrating the versatility of isoxazole derivatives in synthesizing underrepresented structures for drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-M-Tolyl-isoxazole-5-carbaldehyde” can be found online . It’s important to handle this compound with care and follow all safety guidelines.

Biochemical Analysis

Biochemical Properties

3-M-Tolyl-isoxazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . The interaction between this compound and aldehyde dehydrogenase is crucial for its role in metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by acting as a transcriptional regulator.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound binds to the active site of aldehyde dehydrogenase, inhibiting its activity and thereby affecting the oxidation of aldehydes . This inhibition can lead to an accumulation of aldehydes, which can have various cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolism of aldehydes and other substrates . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it has been shown to bind to albumin, a transport protein in the blood, facilitating its distribution to different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism.

properties

IUPAC Name

3-(3-methylphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)14-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBKEWQAXECRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679987
Record name 3-(3-Methylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885273-54-1
Record name 3-(3-Methylphenyl)-5-isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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